![molecular formula C14H18O2 B3119548 1-(3-Acetyl-5-t-butyl-phenyl)-ethanone CAS No. 251664-90-1](/img/structure/B3119548.png)
1-(3-Acetyl-5-t-butyl-phenyl)-ethanone
Overview
Description
1-(3-Acetyl-5-t-butyl-phenyl)-ethanone, also known as acetyl-t-butylphenylacetone, is a synthetic organic compound used in a variety of scientific research applications. It is an aliphatic ketone, which means it is composed of an alkyl group and an oxygen atom connected by a double bond. This compound has been used in the synthesis of various compounds, such as polymers, pharmaceuticals, and other organic molecules. In addition, it has been used in the study of various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Fungicidal Activity
1-(3-Acetyl-5-t-butyl-phenyl)-ethanone has been utilized in the synthesis of novel compounds with potential fungicidal activities. For example, a series of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds were synthesized, some of which displayed moderate to excellent fungicidal activity against specific pathogens, indicating the potential of this compound in agricultural research and applications (Mao, Song, & Shi, 2013).
Chemical Synthesis and Catalysis
This compound is also involved in chemical synthesis processes, showcasing its utility in organic chemistry. For instance, it was involved in the synthesis of thiamono- and thiabicyclanes through interactions with sodium sulfide and sodium methanethiolate, further contributing to the development of novel chemical entities with varied applications (Baeva, Ulendeeva, Shitikova, & Lyapina, 2009).
Development of Chalcone Hybrids
The compound has been used in the regioselective synthesis of 3′-acetyl-4′-hydroxychalcones, demonstrating its role in the creation of chalcone hybrids. These hybrids have various potential applications, ranging from pharmaceuticals to materials science (Narender, Venkateswarlu, Nayak, & Sarkar, 2011).
Anticancer Research
The compound has also been implicated in anticancer research. Novel coumarin-dihydropyrazole thio-ethanone derivatives were synthesized from 3-acetyl-6-coumarin, some of which exhibited high anticancer activities against various cancer cell lines, indicating its potential as a precursor in anticancer drug development (Xiao-qion, 2014).
Catalysis and Green Chemistry
The compound has been employed in catalysis, particularly in the synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives. The use of heteropolyacids as catalysts in these reactions highlights the compound's role in facilitating environmentally friendly chemical processes (Heravi, Sadjadi, Oskooie, Shoar, & Bamoharram, 2008).
properties
IUPAC Name |
1-(3-acetyl-5-tert-butylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9(15)11-6-12(10(2)16)8-13(7-11)14(3,4)5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRZAZSABTQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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